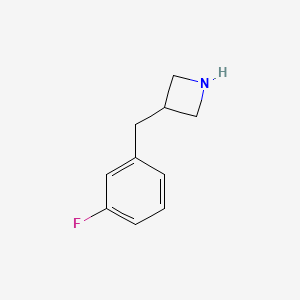

3-(3-Fluorobenzyl)azetidine

Description

Significance of Four-Membered Nitrogen Heterocycles as Chemical Scaffolds

Four-membered nitrogen heterocycles, known as azetidines, are becoming increasingly prominent in medicinal chemistry and drug discovery. rsc.orgnih.gov Their value stems from a combination of inherent ring strain, approximately 25.4 kcal/mol, and greater stability compared to their three-membered aziridine (B145994) counterparts. rsc.org This intermediate reactivity allows for easier handling while still enabling unique chemical transformations. rsc.orgresearchgate.net

The rigid, three-dimensional structure of the azetidine (B1206935) ring is a desirable feature in drug design. researchgate.net It serves as a "privileged scaffold," meaning it can be a framework for building molecules with favorable pharmacological properties. researchgate.netnih.gov This has led to the incorporation of azetidine moieties in a number of approved drugs. acs.org Furthermore, azetidines are recognized as valuable bioisosteres, capable of replacing other cyclic structures like piperazines or morpholines to improve properties such as solubility and metabolic stability. tcichemicals.comnih.govblumberginstitute.org

Historical Development of Azetidine Synthesis Strategies

Historically, the synthesis of azetidines has been challenging due to their ring strain, which makes ring formation difficult. researchgate.netacs.org Traditional methods often involved intramolecular cyclization of 1,3-amino alcohols or 1,3-haloamines. researchgate.net Another classical approach is the reduction of the more accessible β-lactams (azetidin-2-ones). acs.orgub.bw

In recent years, significant progress has been made in developing more efficient and versatile synthetic routes. rsc.org These modern strategies include:

[2+2] Photocycloadditions: The aza-Paternò–Büchi reaction, which involves the photocycloaddition of imines and alkenes, has emerged as a powerful tool for constructing the azetidine ring. rsc.orgnih.govmagtech.com.cn

Palladium-Catalyzed C-H Amination: Intramolecular C(sp³)–H amination reactions catalyzed by palladium have provided a direct way to form functionalized azetidines. rsc.org

Strain-Release Homologation: Methods utilizing highly strained azabicyclo[1.1.0]butanes (ABBs) have been developed to create substituted azetidines through strain-release pathways. rsc.orgacs.org

Titanium-Mediated Coupling: The use of titanium(IV)-mediated coupling of oxime ethers with Grignard reagents has enabled the synthesis of spirocyclic NH-azetidines. rsc.org

Lanthanide-Catalyzed Aminolysis: More recently, lanthanide triflates like La(OTf)₃ have been shown to catalyze the intramolecular aminolysis of epoxy amines to yield azetidines. frontiersin.org

These advancements have made a wider range of substituted azetidines accessible for research and development. rsc.orgub.bw

Unique Attributes of Fluorine Substitution in Heterocyclic Systems

The incorporation of fluorine into organic molecules, particularly heterocycles, is a well-established strategy in medicinal chemistry to enhance a compound's properties. tandfonline.comrsc.orgnumberanalytics.com Fluorine, being the most electronegative element, imparts significant electronic effects with a minimal steric footprint, as its van der Waals radius is only slightly larger than that of hydrogen. tandfonline.comucd.iebeilstein-journals.org

Key attributes of fluorine substitution include:

Modulation of Basicity: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic nitrogen atoms in a heterocycle. tandfonline.comnih.gov This can improve a drug's bioavailability by allowing it to pass through biological membranes more easily. tandfonline.com

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. ucd.ie Replacing a hydrogen atom at a metabolically vulnerable position with fluorine can block oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life. ucd.ieannualreviews.org

Increased Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including dipole-dipole interactions and, in some cases, weak hydrogen bonds. annualreviews.org This can lead to enhanced binding affinity and potency. tandfonline.com

Conformational Control: The introduction of fluorine can influence the conformational preferences of a ring system through electrostatic and hyperconjugative effects. beilstein-journals.orgbeilstein-journals.orgd-nb.info This can lock the molecule into a more biologically active conformation. ucd.ied-nb.info

Contextualizing 3-(3-Fluorobenzyl)azetidine within Fluorinated Azetidine Research Trends

The compound 3-(3-Fluorobenzyl)azetidine represents the convergence of the two powerful strategies discussed above: the use of the azetidine scaffold and the strategic incorporation of fluorine. Research into fluorinated azetidines is an active area, driven by the goal of creating novel chemical entities with optimized drug-like properties. acs.orgmdpi.combohrium.com

The synthesis of diversely functionalized azetidines, including those with fluorinated substituents, is a key focus. nih.govnih.gov The 3-substituted pattern, as seen in 3-(3-Fluorobenzyl)azetidine, is a common motif. The fluorobenzyl group itself is a frequently used substituent in medicinal chemistry. The fluorine atom on the phenyl ring can block metabolic oxidation at that position and alter the electronic properties of the aromatic ring, potentially influencing interactions with a biological target. nih.gov

Computational studies on fluorinated azetidine derivatives have shown that the fluorine atom can significantly influence the ring's pucker and conformation, especially when the nitrogen atom is protonated. beilstein-journals.org This conformational control can be critical for biological activity. Therefore, compounds like 3-(3-Fluorobenzyl)azetidine are of significant interest as building blocks and scaffolds in the design of new chemical probes and therapeutic candidates, particularly for targets within the central nervous system where fine-tuning of physicochemical properties is crucial for blood-brain barrier penetration. nih.gov

Chemical Profile of 3-(3-Fluorobenzyl)azetidine

| Property | Value |

| IUPAC Name | 3-(3-fluorobenzyl)azetidine |

| Molecular Formula | C₁₀H₁₂FN |

| CAS Number | 1093419-79-4 (for the free base) |

| Alternate CAS Number | 1203685-01-1 (for the hydrochloride salt) sigmaaldrich.com |

| Related Compound | 3-((3-Fluorobenzyl)oxy)azetidine (CAS: 1121634-60-3) bldpharm.com |

Strategies for Azetidine Ring Formation

The construction of the strained four-membered azetidine ring is energetically less favorable than the formation of three, five, or six-membered rings, necessitating specialized synthetic approaches. nih.gov These methods are broadly categorized into intramolecular cyclizations, which involve the formation of a C-N or C-C bond within a single linear precursor, and cycloaddition reactions, where two unsaturated molecules combine to form the cyclic structure.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a cornerstone of azetidine synthesis, providing a reliable pathway to the four-membered ring system from acyclic precursors. This strategy relies on the formation of a key C-N bond through the reaction of a nucleophilic nitrogen atom with an electrophilic carbon center positioned three atoms away.

One of the most traditional and widely utilized methods for azetidine ring formation is the intramolecular SN2 reaction. nih.govfrontiersin.org This approach involves a γ-amino compound bearing a suitable leaving group, such as a halide (bromo- or iodo-) or a sulfonate ester (mesylate or tosylate), at the terminal carbon. In the presence of a base, the amine is deprotonated, enhancing its nucleophilicity and enabling it to attack the electrophilic carbon, displacing the leaving group and closing the four-membered ring.

The efficiency of this reaction is dependent on several factors, including the nature of the leaving group (I > Br > OMs > OTs), the substitution pattern on the carbon backbone, and the reaction conditions. The synthesis of N-benzyl-3-hydroxyazetidine, a key precursor for various pharmaceuticals, often employs this type of industry-oriented ring-closure reaction. nih.gov

Table 1: Examples of Azetidine Synthesis via Nucleophilic Displacement

| Starting Material Precursor | Leaving Group | Base | Product | Reference |

|---|---|---|---|---|

| γ-Amino Halide | Halogen (Br, I) | K₂CO₃, NaH | Substituted Azetidine | nih.gov |

| γ-Amino Mesylate | Mesylate (OMs) | Base | Substituted Azetidine | frontiersin.org |

The formation of the azetidine ring can also be achieved by forming a C-C bond through the intermediacy of a carbanion. A key example of this strategy is the intramolecular Michael addition. magtech.com.cn In this approach, a precursor molecule is designed to contain both a Michael acceptor (an α,β-unsaturated carbonyl or nitrile) and a nucleophilic carbon atom that can be deprotonated to form a stabilized carbanion or enolate.

The reaction is initiated by a base, which abstracts a proton from the carbon positioned alpha to an electron-withdrawing group, generating the carbanion. This carbanion then undergoes an intramolecular conjugate addition to the Michael acceptor, forming the four-membered ring. This method is particularly useful for creating azetidines with specific substitution patterns at the 2- and 3-positions. The choice of base and reaction conditions is critical to favor the desired 4-exo cyclization over potential intermolecular side reactions.

Modern transition-metal catalysis has provided powerful tools for forming C-N bonds through the activation of otherwise inert C-H bonds. Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds represents a significant advance in azetidine synthesis. rsc.org This methodology allows for the direct conversion of a γ-C-H bond into a C-N bond, offering a highly efficient and atom-economical route to the azetidine core.

The reaction typically employs a directing group, such as a picolinamide, attached to the amine nitrogen. This group coordinates to the palladium catalyst, positioning it in proximity to the target γ-C(sp³)–H bond. In the presence of an oxidant, the catalyst facilitates the C-H activation and subsequent reductive elimination to form the azetidine ring. This method exhibits excellent functional group tolerance and can be used to synthesize complex, functionalized azetidines that would be challenging to access through traditional means. rsc.org

Table 2: Key Features of Pd-Catalyzed Intramolecular C(sp³)–H Amination for Azetidine Synthesis

| Feature | Description | Reference |

|---|---|---|

| Catalyst | Palladium(II) salts, e.g., Pd(OAc)₂ | rsc.org |

| Directing Group | Picolinamide (PA) or other bidentate ligands | rsc.org |

| Oxidant | Benziodoxole tosylate, PhI(OAc)₂ | rsc.org |

| Key Step | Reductive elimination from an alkyl–Pd(IV) intermediate | rsc.org |

| Advantages | High functional group tolerance, direct use of C-H bonds | rsc.org |

The intramolecular aminolysis of epoxides provides an alternative and effective route for constructing substituted azetidines. Lanthanide catalysts, particularly Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), have emerged as exceptionally effective promoters for this transformation. nih.govfrontiersin.org This method utilizes cis-3,4-epoxy amines as substrates.

The Lewis acidic lanthanide catalyst activates the epoxide ring, making it more susceptible to nucleophilic attack. The tethered amine then attacks the epoxide at the C3 position in a regioselective manner, leading to the formation of a 3-hydroxyazetidine derivative. nih.gov This reaction proceeds with high yields and tolerates a wide array of functional groups, including those that are sensitive to acid or are Lewis basic. frontiersin.org The high regioselectivity (C3 vs. C4 attack) is a key advantage of this catalytic system. nih.gov

Table 3: Substrate Scope in La(OTf)₃-Catalyzed Azetidine Synthesis

| Substituent on Amine | Substrate | Yield (%) | Reference |

|---|---|---|---|

| 4-Methoxybenzyl | 2ba | 89 | nih.gov |

| 4-Nitrobenzyl | 2ca | 92 | nih.gov |

| n-Butyl | 2da | 91 | nih.gov |

| tert-Butyl | 2ea | 92 | nih.gov |

Cycloaddition Reactions for Azetidine Construction

Cycloaddition reactions involve the combination of two or more unsaturated molecules or parts of the same molecule to form a cyclic adduct. These reactions are highly efficient for constructing ring systems, often in a single, stereoselective step. The photochemical [2+2] cycloaddition, known as the aza Paternò–Büchi reaction, is a prominent example used for azetidine synthesis. researchgate.net

This reaction involves the photoexcitation of an imine, which then reacts with an alkene to form the four-membered azetidine ring. chemrxiv.org The success of the aza Paternò–Büchi reaction has historically been limited by the tendency of excited-state imines to undergo radiationless decay. However, recent advancements, such as the use of visible-light photocatalysts and specifically substituted imines, have overcome some of these challenges, providing a mild and general protocol for synthesizing highly functionalized azetidines. chemrxiv.org Both intermolecular and intramolecular versions of this reaction are known, offering versatile pathways to diverse azetidine architectures.

Advanced Synthetic Methodologies for 3-(3-Fluorobenzyl)azetidine and Analogous Azetidine Architectures

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a key structural motif in medicinal chemistry, lauded for its ability to impart favorable pharmacokinetic properties to drug candidates. The synthesis of specifically substituted azetidines, such as 3-(3-Fluorobenzyl)azetidine, often requires sophisticated and efficient synthetic strategies. This article delves into advanced methodologies for the construction of the azetidine core, providing a detailed overview of modern synthetic approaches.

2 Cycloaddition Approaches

Cycloaddition reactions represent a powerful and atom-economical approach to the synthesis of cyclic systems, including the strained azetidine ring. These methods involve the direct formation of the four-membered ring from two reacting partners.

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, stands as one of the most direct and efficient routes to functionalized azetidines. wikipedia.orgchemrxiv.org This reaction is initiated by the photoexcitation of an imine to an excited state, which then undergoes a cycloaddition with an alkene. wikipedia.org However, the practical application of this reaction has been met with challenges, primarily due to competing relaxation pathways of the excited imine, such as E/Z isomerization. wikipedia.org

Historically, many successful examples of the aza Paternò-Büchi reaction have utilized cyclic imines to prevent this undesired isomerization. wikipedia.org More recent advancements have focused on visible-light-mediated intermolecular aza Paternò-Büchi reactions, which offer milder reaction conditions and broader substrate scope. organic-chemistry.orgresearchgate.net For instance, the use of 2-isoxazoline-3-carboxylates as oxime precursors, activated by an iridium photocatalyst via triplet energy transfer, has enabled the [2+2] cycloaddition with a wide variety of alkenes. organic-chemistry.orgmdpi.com This approach is characterized by its operational simplicity and allows for the synthesis of highly functionalized azetidines from readily available starting materials. organic-chemistry.org

The intramolecular variant of the aza Paternò-Büchi reaction has also been successfully employed to construct complex, tricyclic azetidine scaffolds from unactivated alkenes under visible light irradiation. wikipedia.orgresearchgate.net

| Catalyst/Conditions | Imine Component | Alkene Component | Product | Yield (%) | Reference |

| UV light | Quinoxaline-2(1H)-one | Various alkenes | Fused azetidines | Not specified | wikipedia.org |

| UV light | 3-Aryl-2-isoxazoline | Furan, thiophene, indene | Functionalized azetidines | up to 75% | wikipedia.org |

| fac-[Ir(dFppy)3], blue light | 2-Isoxazoline-3-carboxylate | Various alkenes | Highly functionalized azetidines | Not specified | mdpi.com |

| Visible light | Acyclic oximes | Alkenes | Substituted azetidines | Not specified | researchgate.net |

The synthesis of azetidines via a formal [2+2] cycloaddition utilizing α-amidomalonates and enones is not a widely documented methodology in the scientific literature based on the conducted searches. While formal cycloadditions are a known strategy for the formation of cyclic systems, the specific combination of α-amidomalonates as the two-atom component and enones as the other for the construction of an azetidine ring is not prominently described. Research in the area of [2+2] cycloadditions for azetidine synthesis has largely focused on other approaches, such as the aza Paternò-Büchi reaction involving imines and alkenes. Further investigation would be required to establish the viability and scope of using α-amidomalonates and enones in a formal [2+2] cycloaddition for the synthesis of azetidine architectures.

3 Ring Contraction and Ring Expansion Strategies

Alternative approaches to azetidine synthesis involve the manipulation of ring size, either through the contraction of larger heterocyclic systems or the expansion of smaller ones.

The synthesis of azetidines can be achieved through the ring contraction of larger, five-membered heterocycles. A notable example is the synthesis of N-sulfonylazetidines from α-bromo-N-sulfonylpyrrolidinones. mdpi.com This process is proposed to occur via nucleophilic addition to the activated amide carbonyl, leading to N-C(O) bond cleavage. The resulting intermediate, which contains a γ-positioned amide anion and an α-bromocarbonyl moiety, then undergoes intramolecular cyclization through an SN2 mechanism to yield the contracted azetidine ring. mdpi.com

| Starting Material | Reagents | Product | Yield (%) | Reference |

| α-Bromo-N-sulfonylpyrrolidinone | K2CO3, MeCN/MeOH | N-Sulfonylazetidine | Not specified | mdpi.com |

The expansion of three-membered aziridine rings provides a versatile route to the four-membered azetidine core. One such strategy involves the one-carbon ring expansion of bicyclic methyleneaziridines. This reaction, when catalyzed by dirhodium complexes, can produce enantioenriched azetidines. rsc.org The mechanism is thought to proceed through the formation of an aziridinium (B1262131) ylide, which undergoes a concerted, asynchronous wikipedia.orgrsc.org-Stevens-type rearrangement to furnish the azetidine product with high stereospecificity. rsc.org

Another innovative approach is the biocatalytic one-carbon ring expansion of aziridines to azetidines. youtube.comnih.gov Engineered "carbene transferase" enzymes, derived from cytochrome P450, can catalyze a wikipedia.orgresearchgate.net-Stevens rearrangement of an aziridinium ylide intermediate with exceptional stereocontrol (99:1 er). youtube.comnih.gov This enzymatic approach overcomes the challenge of competing side reactions, such as the cheletropic extrusion of olefins, which is often observed with traditional chemical catalysts. youtube.com

Furthermore, a formal [3+1] ring expansion of strained bicyclic methyleneaziridines with rhodium-bound carbenes has been developed to produce highly substituted methyleneazetidines with excellent regio- and stereoselectivity. researchgate.net This reaction is believed to proceed through an ylide-type mechanism involving a ring-opening/ring-closing cascade. researchgate.net

| Starting Material | Catalyst/Enzyme | Key Transformation | Product | Enantiomeric Ratio (er) | Reference |

| Bicyclic methyleneaziridine | Dirhodium complex | wikipedia.orgrsc.org-Stevens rearrangement | Enantioenriched azetidine | Not specified | rsc.org |

| Aziridine | Engineered Cytochrome P450 (P411-AzetS) | wikipedia.orgresearchgate.net-Stevens rearrangement | Chiral azetidine | 99:1 | youtube.comnih.gov |

| Bicyclic methyleneaziridine | Rhodium carbene | [3+1] Ring expansion | Methyleneazetidine | Not specified | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

3-[(3-fluorophenyl)methyl]azetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c11-10-3-1-2-8(5-10)4-9-6-12-7-9/h1-3,5,9,12H,4,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOPZMVIXSPCXJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 3 Fluorobenzyl Azetidine and Analogous Azetidine Architectures

4 Strain-Release Approaches utilizing Azabicyclo[1.1.0]butanes (ABBs)

The high ring strain inherent in azabicyclo[1.1.0]butanes (ABBs) makes them valuable precursors for the synthesis of azetidines through strain-release-driven reactions. These methodologies allow for the efficient construction of functionalized azetidines.

Azabicyclo[1.1.0]butanes can be readily converted into a variety of substituted azetidines. researchgate.net The core strategy involves the activation of the ABB nitrogen, followed by nucleophilic attack at a bridgehead carbon, leading to the cleavage of the central C-N bond and formation of the azetidine (B1206935) ring. researchgate.net

One powerful application of this approach is the reaction of azabicyclo[1.1.0]butyllithium (ABB-Li) with carbonyl compounds to form azabicyclo[1.1.0]butyl carbinols. researchgate.net Subsequent N-activation of these carbinols with electrophilic reagents like trifluoroacetic anhydride (B1165640) can trigger a semipinacol rearrangement, yielding keto-1,3,3-substituted azetidines. researchgate.net

Furthermore, the direct alkylation of ABBs with organometallic reagents in the presence of a copper catalyst provides a rapid route to bis-functionalized azetidines. youtube.com Dual copper/photoredox catalysis has also been employed for the multicomponent allylation of ABBs, enabling the synthesis of azetidines containing a C3 quaternary center. clockss.org These strain-release methodologies are characterized by their modularity and tolerance of a broad range of functional groups, making them highly attractive for the rapid assembly of medicinally relevant azetidine-containing compounds.

| ABB Derivative | Reagents | Key Transformation | Product | Reference |

| Azabicyclo[1.1.0]butane (ABB) | Organometal reagents, Cu(OTf)2 | Direct alkylation | Bis-functionalized azetidines | youtube.com |

| Azabicyclo[1.1.0]butyl carbinols | Trifluoroacetic anhydride | Semipinacol rearrangement | Keto 1,3,3-substituted azetidines | researchgate.net |

| Azabicyclo[1.1.0]butane (ABB) | Allyl sources, Cu/photoredox catalyst | Radical-relay allylation | C3-quaternary azetidines | clockss.org |

Strain-Release Approaches utilizing Azabicyclo[1.1.0]butanes (ABBs)[7],

Boron-Homologations for Substituted Azetidine Synthesis

A novel and modular approach to constructing substituted azetidines utilizes the high ring strain of azabicyclo[1.1.0]butane in a strain-release-driven homologation of boronic esters. scispace.comnih.govacs.org This methodology involves the generation of azabicyclo[1.1.0]butyl lithium, which is then trapped by a boronic ester to form an intermediate boronate complex. nih.gov Subsequent N-protonation of this complex triggers a 1,2-migration coupled with the cleavage of the central C–N bond, effectively relieving the ring strain and forming the azetidine ring. nih.govacs.org

This method is notable for its broad substrate scope, accommodating primary, secondary, tertiary, aryl, and alkenyl boronic esters with complete stereospecificity. nih.govacs.org The resulting homologated azetidinyl boronic esters are versatile intermediates that can be further functionalized at both the azetidine nitrogen and through transformations of the boronic ester group. nih.gov This strategy has been successfully applied to the short, stereoselective synthesis of the pharmaceutical agent cobimetinib. scispace.comnih.gov

| Boronic Ester Type | Product Yield | Stereospecificity | Reference |

|---|---|---|---|

| Primary Alkyl | 68% | Complete | scispace.com |

| Secondary Alkyl | High | Complete | nih.gov |

| Tertiary Alkyl | High | Complete | nih.gov |

| Aryl | High | Complete | nih.gov |

| Alkenyl | High | Complete | nih.gov |

Aza-Michael Addition Pathways for Azetidine Derivatives

The aza-Michael addition represents a powerful and versatile strategy for the formation of carbon-nitrogen bonds, and it has been effectively applied to the synthesis of functionalized azetidine derivatives. mdpi.comresearchgate.net This pathway typically involves the reaction of a Michael acceptor, such as an α,β-unsaturated ester, with a nitrogen-based nucleophile. bohrium.comnih.gov

A common approach begins with the Horner-Wadsworth-Emmons reaction of an N-protected azetidin-3-one (B1332698) to generate a methyl 2-(azetidin-3-ylidene)acetate. mdpi.combohrium.comnih.gov This α,β-unsaturated ester then serves as the Michael acceptor for various heterocyclic amines. mdpi.comresearchgate.net The reaction is often facilitated by a base like DBU in a suitable solvent such as acetonitrile. mdpi.com This method has been used to synthesize a variety of 3-substituted azetidine derivatives by incorporating diverse heterocyclic fragments, including pyrazoles, imidazoles, indoles, and triazoles. mdpi.com

The reaction conditions can be tuned based on the nucleophilicity of the amine. For instance, additions with heterocyclic aliphatic amines may proceed over a few hours, while additions with less nucleophilic aromatic heterocycles might require longer reaction times. mdpi.com

| Amine Donor | Product | Yield | Reference |

|---|---|---|---|

| 1H-Pyrazole | 3-(Pyrazol-1-yl)azetidine adduct | 83% | mdpi.com |

| 4-Bromo-1H-pyrazole | 3-(4-Bromo-pyrazol-1-yl)azetidine adduct | 82% | mdpi.com |

| 3-Trifluoromethyl-1H-pyrazole | 3-(3-Trifluoromethyl-pyrazol-1-yl)azetidine adduct | 73% | mdpi.com |

| 1H-Imidazole | Azetidine-imidazole adduct | 53% | mdpi.com |

| 1H-Indole | Azetidine-indole adduct | 55% | mdpi.com |

Gold-Catalyzed Alkynyl Oxidation to Azetidin-3-ones

Azetidin-3-ones are valuable synthetic intermediates for accessing a wide range of functionalized azetidines. nih.gov A flexible and efficient method for their synthesis involves the gold-catalyzed intermolecular oxidation of N-propargylsulfonamides. nih.govnih.gov This approach bypasses the need for potentially hazardous α-diazo ketones, which are used in more traditional synthetic routes. nih.gov

The key step in this methodology is the generation of a reactive α-oxo gold carbene intermediate via the intermolecular oxidation of the alkyne moiety. nih.gov This intermediate then undergoes a subsequent intramolecular N-H insertion to form the desired azetidin-3-one ring. nih.gov The choice of protecting group on the nitrogen is crucial; for instance, a t-butanesulfonyl group is advantageous as it can be readily removed under acidic conditions and allows for the use of chiral t-butanesulfinimine chemistry to produce chiral products. nih.govnih.gov This gold-catalyzed oxidative cyclization tolerates a variety of functional groups, including acid-labile protecting groups like Boc and MOM, as well as silyl (B83357) ethers. nih.gov

| Substrate | Oxidant | Catalyst | Yield | Reference |

|---|---|---|---|---|

| N-propargyl-t-butanesulfonamide | 8-Methylquinoline N-oxide | Ph3PAuNTf2 | 72% | nih.gov |

| N-Boc protected propargylamine | 8-Methylquinoline N-oxide | Ph3PAuNTf2 | Tolerated | nih.gov |

| N-MOM protected propargylamine | 8-Methylquinoline N-oxide | Ph3PAuNTf2 | Tolerated | nih.gov |

| TBDPS protected propargylamine | 8-Methylquinoline N-oxide | Ph3PAuNTf2 | Tolerated | nih.gov |

| 2,2-disubstituted propargylamine | 8-Ethylquinoline N-oxide | Ph3PAuNTf2 | Serviceable | nih.gov |

Stereoselective Synthesis of Azetidine Frameworks

The biological activity of azetidine-containing molecules is often dependent on their stereochemistry. Consequently, the development of stereoselective methods for the synthesis of chiral azetidine frameworks is of paramount importance.

Enantioselective Approaches for Chiral Azetidines

Significant progress has been made in the enantioselective synthesis of azetidines, enabling access to specific enantiomers. sioc-journal.cn One powerful strategy is the [2+2] cycloaddition of imines and alkenes. researcher.life For example, a magnesium catalyst can mediate the enantioselective [2+2] cyclization of DPP-imines and α-branched allenoates. researcher.life Similarly, a B(C6F5)3/chiral phosphoric acid co-catalytic system has been shown to be effective for the asymmetric [2+2] cycloaddition of ketimines and aryl vinyl selenides, delivering chiral azetidines with excellent stereoselectivities. researcher.life

Another robust methodology involves the copper-catalyzed difunctionalization of azetines. A highly enantioselective boryl allylation of azetines using a Cu/bisphosphine catalyst allows for the installation of both a boryl and an allyl group across the double bond, concurrently creating two new stereogenic centers. acs.org This method provides convenient access to chiral 2,3-disubstituted azetidines. researcher.lifeacs.org Furthermore, organocatalysis has been employed for the enantioselective synthesis of C2-functionalized azetidines from aldehydes via an α-chlorination and subsequent cyclization sequence, achieving high enantiomeric excess. nih.gov

| Method | Catalyst System | Product Type | Enantioselectivity (er or ee) | Reference |

|---|---|---|---|---|

| [2+2] Cycloaddition | B(C6F5)3 / Chiral Phosphoric Acid | 2,3-disubstituted azetidines | up to 96:4 er | researcher.life |

| Boryl Allylation of Azetines | Cu / Bisphosphine | 2,3-disubstituted azetidines | High | acs.org |

| Organocatalysis | Chiral Amine | C2-functionalized azetidines | 84-92% ee | nih.gov |

| [3+1] Cycloaddition | Copper(I) / Chiral Sabox Ligand | 2-azetine-carboxylates | up to 95% ee | nih.gov |

| Phase-Transfer Catalysis | Chiral Cation Catalyst | Spiro-3,2′-azetidine oxindoles | up to 2:98 er | nih.gov |

Diastereoselective Control in Azetidine Ring Formation

Controlling diastereoselectivity is crucial when synthesizing azetidines with multiple stereocenters. A general and scalable two-step method has been developed for the regio- and diastereoselective synthesis of 2-arylazetidines from simple amino-epoxide building blocks. acs.org This kinetically controlled reaction, promoted by a superbase, favors the formation of the strained four-membered azetidine ring over the thermodynamically more stable five-membered pyrrolidine (B122466) ring. acs.orgresearchgate.net The reaction proceeds with high diastereoselectivity, preferentially forming the trans product. acs.org Quantum chemical calculations have shown that the transition state leading to the trans-azetidine is energetically favored over the cis-azetidine and the competing pyrrolidine-forming pathways. acs.org

Another strategy for achieving diastereocontrol is through cycloaddition reactions. For instance, the [3+2]-cycloaddition of 1-azetines with nitrile oxides, generated in situ from hydroxyimidoyl chlorides, affords bicyclic-azetidine products as single diastereomers. nih.gov Furthermore, the hydrogenation of chiral 2-azetines, themselves synthesized via enantioselective methods, can lead to tetrasubstituted azetidines with excellent diastereocontrol. nih.govnih.gov

Chirality Transfer in Ring Expansion Reactions

Ring expansion reactions provide an elegant pathway to azetidines from smaller ring systems, often with effective transfer of chirality. A notable example is the one-carbon ring expansion of aziridines to azetidines. nih.govchemrxiv.org This transformation can be achieved via a biocatalytic mdpi.comnih.gov-Stevens rearrangement. nih.govresearchgate.net An engineered cytochrome P450 enzyme acts as a "carbene transferase," which, in the presence of a diazo reagent, generates a reactive aziridinium (B1262131) ylide intermediate. nih.govchemrxiv.org

The enzyme exerts remarkable control over the subsequent reaction pathway, favoring the mdpi.comnih.gov-Stevens rearrangement to form the azetidine ring while suppressing the competing cheletropic extrusion of an olefin. researchgate.net Crucially, this enzymatic process demonstrates exceptional stereocontrol, achieving nearly perfect enantioselectivity (e.g., 99:1 er) in the formation of the chiral azetidine product. nih.gov In some chemical approaches, enantiopure quaternary ammonium (B1175870) salts can also undergo mdpi.comnih.gov-Stevens rearrangements with N-to-C chirality transfer, although erosion of enantiopurity can sometimes be a competing process. nih.govchemrxiv.org Ring expansion of vinyldiazo compounds via aziridination is another known, though less common, method for accessing azetine precursors, which can then be reduced to chiral azetidines. nih.gov

Introduction of Fluorine and Fluorinated Moieties

The incorporation of fluorine into the azetidine scaffold can dramatically influence the molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Several strategies have been developed for the introduction of fluorine into azetidine rings, ranging from deoxofluorination of hydroxylated precursors to sophisticated regio- and stereoselective methods.

Deoxofluorination of Hydroxylated Azetidines

A primary method for the synthesis of 3-fluoroazetidines is the deoxofluorination of the corresponding 3-hydroxyazetidine precursors. This transformation is typically achieved using nucleophilic fluorinating reagents that replace a hydroxyl group with a fluorine atom. One of the most common reagents for this purpose is Diethylaminosulfur Trifluoride (DAST) and its analogues.

The general reaction involves the treatment of a protected 3-hydroxyazetidine, such as N-Boc-3-hydroxyazetidine, with DAST under controlled conditions. The reaction proceeds through the activation of the hydroxyl group by DAST, followed by nucleophilic attack of the fluoride (B91410) ion.

A specific example is the synthesis of 3-fluoroazetidine (B1273558) derivatives where the hydroxylated precursor is reacted with diethylaminosulfur trifluoride in a suitable solvent like chloroform (B151607) at low temperatures, followed by stirring at room temperature to complete the reaction google.com. The choice of protecting group on the azetidine nitrogen is crucial to prevent side reactions and to facilitate purification.

Table 1: Deoxofluorination of Hydroxylated Azetidine Precursors

| Precursor | Reagent | Conditions | Product | Ref. |

| N-Boc-3-hydroxyazetidine | DAST | Chloroform, -20°C to 20°C, 18h | N-Boc-3-fluoroazetidine | google.com |

| N-Cbz-3-hydroxyazetidine | DAST | Chloroform, -20°C to 20°C, 18h | N-Cbz-3-fluoroazetidine | google.com |

Regio- and Stereoselective Fluorination Methods

Achieving regio- and stereocontrol in the fluorination of azetidines is paramount, especially when synthesizing chiral drug candidates. The regioselectivity of fluorination is often dictated by the substitution pattern on the azetidine ring and the nature of the fluorinating agent.

For instance, the ring-opening of activated aziridines, a closely related three-membered ring system, with fluoride ions has been shown to be highly regioselective nih.gov. These principles can be extended to the synthesis of fluorinated azetidines. The nucleophilic ring-opening of azetidinium ions also provides a pathway to regioselectively introduce fluorine. The attack of the fluoride nucleophile can be directed to either the C2 or C3 position depending on electronic and steric factors organic-chemistry.org.

Stereoselectivity can be introduced through the use of chiral starting materials or chiral catalysts. For example, starting with an enantiopure 3-hydroxyazetidine allows for the synthesis of the corresponding enantiopure 3-fluoroazetidine, assuming the deoxofluorination proceeds with a predictable stereochemical outcome (typically inversion of configuration).

Phase-Transfer Catalysis for Enantioselective Fluorination

Phase-transfer catalysis (PTC) has emerged as a powerful tool for achieving enantioselective transformations, including fluorination. In the context of azetidine synthesis, PTC can be employed for the enantioselective ring-opening of azetidinium salts with a fluoride source.

This methodology often utilizes a chiral phase-transfer catalyst, such as a derivative of a cinchona alkaloid, to shuttle the fluoride anion from an aqueous or solid phase to an organic phase containing the azetidinium substrate. The chiral environment provided by the catalyst directs the nucleophilic attack of the fluoride ion to one face of the substrate, leading to an enantioenriched product.

A study demonstrated the enantioselective synthesis of γ-fluoroamines through the desymmetrization of azetidinium triflates using cesium fluoride (CsF) as the fluoride source and a chiral bis-urea catalyst acs.orgnih.gov. This approach highlights the potential of hydrogen bonding phase-transfer catalysis to control the stereochemical outcome of fluorination reactions involving azetidinium intermediates.

Table 2: Enantioselective Fluorination via Phase-Transfer Catalysis

| Substrate | Fluoride Source | Catalyst | Product | Enantiomeric Excess (ee) | Ref. |

| N-Benzhydryl-3-arylazetidinium triflate | CsF | Chiral bis-urea | Enantioenriched γ-fluoroamine | High | acs.org |

Impact of Fluorination on Reaction Regioselectivity

The introduction of a fluorine atom onto the azetidine ring can significantly influence the regioselectivity of subsequent reactions, particularly ring-opening reactions. The high electronegativity of fluorine can alter the electron distribution within the ring, making certain carbon atoms more susceptible to nucleophilic attack.

Computational studies on fluorinated aziridines have shown a profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic ring-opening acs.orgarkat-usa.org. For example, a fluorine atom at the 2-position of an aziridine (B145994) was found to vastly prefer nucleophilic attack at the 3-position acs.orgarkat-usa.org. This is attributed to the inductive effect of the fluorine atom, which polarizes the C-N bonds and influences the stability of potential carbocationic intermediates.

Similar effects can be anticipated in the azetidine system. A fluorine atom at the 3-position of an azetidinium ion would be expected to influence the regioselectivity of nucleophilic attack, potentially favoring attack at the 2- or 4-positions depending on the other substituents and the reaction conditions. This provides a strategic handle for directing the outcome of ring-opening reactions to access specific substituted amine derivatives. The regioselectivity of the ring-opening of aziridines is also influenced by the functional groups present on the substituents nih.gov.

Optimization and Scalability of 3-(3-Fluorobenzyl)azetidine Synthesis

The transition from a laboratory-scale synthesis to a large-scale, industrially viable process requires careful optimization of reaction parameters and consideration of scalability. For a molecule like 3-(3-Fluorobenzyl)azetidine, this involves ensuring high yields, purity, and cost-effectiveness.

Batch Synthesis Optimization

The optimization of a batch synthesis for 3-(3-Fluorobenzyl)azetidine would involve a systematic study of various reaction parameters to maximize the yield and minimize the formation of impurities. Key aspects of this optimization include:

Starting Material Selection: The choice of starting materials is critical. An optimized process for a related compound, 1-benzylazetidin-3-ol (B1275582), demonstrated significant cost reduction by selecting more economical starting materials acs.org.

Reaction Conditions: Parameters such as temperature, reaction time, solvent, and concentration of reactants need to be carefully controlled. For instance, in the synthesis of azetidines via intramolecular aminolysis of epoxy amines, the choice of solvent and temperature was shown to be crucial for achieving high yields and regioselectivity frontiersin.org.

Catalyst and Reagent Loading: The amount of catalysts and reagents should be minimized to reduce costs and simplify purification, without compromising the reaction efficiency.

Work-up and Purification: The work-up procedure should be designed to be simple, efficient, and scalable. This may involve optimizing extraction, crystallization, and chromatographic purification methods. The development of a robust process for trisubstituted azetidines has been demonstrated on a multi-gram scale, highlighting the importance of scalable purification techniques nih.gov.

Table 3: Parameters for Batch Synthesis Optimization

| Parameter | Objective | Example from Literature |

| Solvent | Maximize yield and selectivity, facilitate product isolation | Use of 1,2-dichloroethane (B1671644) (DCE) in La(OTf)3-catalyzed azetidine synthesis frontiersin.org |

| Temperature | Minimize side reactions, control reaction rate | Controlled temperature for the formation of 1-benzylazetidin-3-ol to reduce impurities acs.org |

| Reagent Stoichiometry | Reduce cost and waste, improve atom economy | Optimization of reagent ratios in the modular synthesis of 3,3-disubstituted azetidines acs.org |

| Catalyst Loading | Minimize cost and potential product contamination | Use of catalytic amounts of La(OTf)3 for intramolecular aminolysis frontiersin.org |

Flow Chemistry Applications

Continuous flow chemistry has emerged as a powerful tool for the synthesis of functionalized azetidines, offering significant advantages in terms of safety, efficiency, and scalability over traditional batch methods. uniba.itacs.org This technology is particularly well-suited for handling highly reactive intermediates, such as organolithium species, which are often employed in the construction of C-C bonds at the C3 position of the azetidine ring. uniba.ituniba.it The precise control over reaction parameters, such as temperature, pressure, and residence time, afforded by microreactor systems allows for enhanced reaction outcomes and the potential for process intensification. uniba.it

Research into the application of flow chemistry for the synthesis of 3-substituted azetidines has demonstrated its utility in generating libraries of analogues. researchgate.net A notable advancement in this area involves the use of N-Boc-3-iodoazetidine as a versatile precursor for the generation of a C3-lithiated azetidine intermediate under continuous flow conditions. uniba.itnih.govacs.org This approach enables the rapid and efficient functionalization of the azetidine core with a variety of electrophiles. uniba.it

The process typically involves the mixing of a solution of N-Boc-3-iodoazetidine with a lithiating agent, such as n-hexyllithium, in a microreactor at low temperatures to facilitate the iodine-lithium exchange. uniba.it This generated C3-lithiated intermediate is then immediately brought into contact with a solution of the desired electrophile in a second micromixer, leading to the formation of the 3-substituted azetidine product. uniba.it The short residence times within the flow system are crucial for maintaining the stability of the reactive organolithium species and preventing undesired side reactions. acs.org

One of the significant advantages of this flow-based methodology is the ability to operate at higher temperatures compared to equivalent batch processes, which often require cryogenic conditions (e.g., -78 °C). uniba.itacs.org For instance, successful iodine-lithium exchange and subsequent electrophilic quenching have been achieved in flow at temperatures as high as -50 °C. uniba.it Furthermore, the use of more environmentally benign solvents, such as cyclopentyl methyl ether (CPME), has been successfully implemented, contributing to the development of more sustainable synthetic protocols. uniba.ituniba.ituniba.it

The scope of this flow chemistry approach has been demonstrated through the synthesis of a range of C3-functionalized azetidines with good to excellent yields. uniba.it The methodology is compatible with various electrophiles, including both ketones and aldehydes. uniba.it

Table 1: Optimization of Continuous Flow C3-Lithiation/Trapping Sequence

| Entry | HexLi (equiv) | Electrophile (equiv) | tR1 (ms) | 4a, yield (%) | 2, yield (%) |

| 1 | 2 | 1 | 330 | 40 | 30 |

| 2 | 1.5 | 1 | 330 | 64 | 10 |

| 3 | 1.5 | 1 | 82 | 52 | 20 |

| 4 | 1.5 | 2 | 82 | 80 | <5 |

| Data sourced from Colella et al. uniba.it |

Table 2: Scope for the Continuous Flow Synthesis of C3-Functionalized Azetidines

| Product | Electrophile | Yield (%) |

| 4b | 4-Methylbenzaldehyde | 85 |

| 4c | 4-Methoxybenzaldehyde | 88 |

| 4d | 4-Bromobenzaldehyde | 75 |

| 4e | 2-Naphthaldehyde | 90 |

| 4f | Pivalaldehyde | 60 |

| 4g | Cinnamaldehyde | 82 |

| 4h | Chalcone | 85 |

| 4i | 4-Phenyl-2-butanone | 78 |

| 4j | 2-Adamantanone | 92 |

| 4k | 4-Chromone | 70 |

| 4l | Ethyl benzoylformate | 65 |

| 4m | Isatin | 95 |

| 4n | N-Boc-3-azetidinone | 80 |

| 4o | Disulfur dichloride | 70 |

| 4p | Iodine | 85 |

| 4q | Phenyl disulfide | 90 |

| 4r | Diethyl disulfide | 75 |

| Data sourced from Colella et al. uniba.it |

This robust flow chemistry platform provides a clear and efficient pathway for the synthesis of diverse 3-substituted azetidines. Although the synthesis of 3-(3-Fluorobenzyl)azetidine is not explicitly detailed in the cited literature, the successful reaction with various benzaldehydes suggests that 3-fluorobenzaldehyde (B1666160) would be a suitable electrophile. The subsequent reduction of the resulting alcohol would yield the target compound. This highlights the potential of flow chemistry to access a wide array of azetidine architectures for applications in medicinal chemistry and drug discovery. rsc.org

Chemical Reactivity and Functionalization of 3 3 Fluorobenzyl Azetidine Scaffolds

Ring Strain and its Influence on Azetidine (B1206935) Reactivity

Azetidines, including 3-(3-Fluorobenzyl)azetidine, are four-membered nitrogen-containing heterocycles analogous to cyclobutane. The defining feature of their reactivity is the considerable ring strain, estimated to be approximately 25.4 kcal/mol. rsc.org This strain arises from bond angle distortion, forcing the atoms into a less-than-ideal puckered conformation. While significant, this ring strain is less severe than that of the highly reactive three-membered aziridines (approx. 27.7 kcal/mol) but substantially greater than that of the more stable five-membered pyrrolidines (approx. 5.4 kcal/mol). rsc.org

This intermediate level of ring strain makes azetidines both synthetically useful and relatively stable for handling under typical laboratory conditions. rsc.orgresearchwithrutgers.com The strain energy can be released through ring-opening reactions, making the azetidine ring susceptible to attack by various reagents, particularly nucleophiles. rsc.orgnih.gov This "strain-driven reactivity" is a cornerstone of azetidine chemistry, allowing for facile cleavage of the C-N or C-C bonds under appropriate activation conditions, which is a less favorable process in larger, unstrained heterocyclic systems. rsc.orgresearchwithrutgers.com The small ring size also introduces the potential for unique metabolic ring-opening pathways, a consideration in medicinal chemistry. nih.gov

| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) | General Reactivity |

|---|---|---|---|

| Aziridine (B145994) | 3 | 27.7 | High |

| Azetidine | 4 | 25.4 | Moderate |

| Pyrrolidine (B122466) | 5 | 5.4 | Low |

| Piperidine (B6355638) | 6 | ~0 | Very Low |

Nucleophilic Substitution Reactions on the Azetidine Ring

The strained nature of the azetidine ring makes it a prime target for nucleophilic attack, often leading to ring-opening. For these reactions to proceed efficiently, the azetidine nitrogen typically requires activation. This is commonly achieved by protonation with an acid or by conversion into a quaternary azetidinium salt, which transforms the nitrogen into a better leaving group. magtech.com.cnresearchgate.net

In unsymmetrically substituted azetidinium ions, the regioselectivity of nucleophilic attack is a critical consideration. The outcome is governed by a combination of electronic and steric effects. magtech.com.cn For a scaffold like 3-(3-Fluorobenzyl)azetidine, upon N-alkylation to form an azetidinium ion, nucleophilic attack can theoretically occur at either C2 or C4.

Electronic Effects : Electron-withdrawing or conjugating substituents on the ring can stabilize the transition state of C-N bond cleavage, directing the nucleophile to the adjacent carbon. For instance, azetidines with 2-aryl or 2-acyl groups tend to undergo cleavage of the C2-N bond. magtech.com.cn

Steric Effects : In the absence of strong electronic factors, sterically bulky nucleophiles will preferentially attack the less substituted carbon atom. magtech.com.cn

In the case of an N-activated 3-(3-Fluorobenzyl)azetidine, both C2 and C4 are methylene (B1212753) carbons. Therefore, the regioselectivity would be highly dependent on the nature of the nucleophile and the specific reaction conditions, though attack at either of the sterically unhindered C2/C4 positions is plausible, leading to the formation of functionalized γ-aminopropyl derivatives. nih.gov DFT calculations and experimental studies on various substituted azetidinium ions have shown that attack at C4 is common for ions without substituents at that position. researchgate.netorganic-chemistry.org

The presence of a fluorine atom, whether on a substituent or directly on the ring, can significantly influence reaction rates. While 3-(3-Fluorobenzyl)azetidine has the fluorine atom on a pendant benzyl (B1604629) group, its electronic influence is still relevant. The electron-withdrawing nature of fluorine can affect the basicity of the azetidine nitrogen.

More directly, studies on fluoro-substituted strained heterocycles like aziridines have shown a profound effect on reactivity. nih.govacs.org Fluorine substitution directly on the aziridine ring was found to dramatically increase the rate of nucleophilic cleavage by factors as high as 10¹¹ compared to the unsubstituted ring. nih.govacs.org This rate enhancement is attributed to several factors, including stabilization of the leaving group and the electrostatic energies in the transition state. nih.govacs.org While this effect applies to fluorine directly on the strained ring, it highlights the powerful influence of this atom. For 3-(3-Fluorobenzyl)azetidine, the fluorine on the benzyl group primarily exerts an inductive electron-withdrawing effect, which can subtly modulate the reactivity of the azetidine core.

Functional Group Transformations on the Azetidine Core

The azetidine scaffold can be modified through various functional group transformations. For 3-(3-Fluorobenzyl)azetidine, the primary positions for such transformations are the CH group at C3 and the two CH₂ groups at C2 and C4. Direct C-H functionalization of the azetidine ring is a modern approach to introduce new substituents. For example, lithiation of N-Boc-2-arylazetidines can be directed by an ortho-directing group, allowing for regioselective functionalization. rsc.org While the 3-substituent in the target molecule is not aromatic, similar principles of directed metalation could potentially be applied.

Furthermore, azetidine derivatives bearing functional handles, such as esters or halogens, can be synthesized and subsequently transformed. nih.govacs.org For instance, a bromo-substituted azetidine can undergo nucleophilic substitution with a variety of carbon, nitrogen, oxygen, and sulfur nucleophiles to install diverse functionality. nih.gov

Derivatization at the Nitrogen Atom

The secondary amine nitrogen of 3-(3-Fluorobenzyl)azetidine is a key site for derivatization, providing a straightforward handle for diversification. Standard amine chemistries can be readily applied:

N-Alkylation : Reaction with alkyl halides or reductive amination with aldehydes/ketones can introduce a wide variety of alkyl groups.

N-Arylation : Copper- or palladium-catalyzed coupling reactions with aryl halides are effective methods for synthesizing N-aryl azetidines. organic-chemistry.org

N-Acylation : Treatment with acyl chlorides or anhydrides yields the corresponding amides.

N-Sulfonylation : Reaction with sulfonyl chlorides provides sulfonamides, a common functional group in medicinal chemistry. nih.gov

N-Carbamoylation : Reaction with isocyanates or carbamoyl (B1232498) chlorides can be used to form urea (B33335) or carbamate (B1207046) linkages, respectively.

These transformations are crucial for modulating the physicochemical properties of the molecule, such as basicity, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing drug-like characteristics. nih.govnih.gov

| Reaction Type | Reagent Example | Resulting Functional Group |

|---|---|---|

| N-Alkylation | Methyl Iodide (CH₃I) | Tertiary Amine |

| N-Acylation | Acetyl Chloride (CH₃COCl) | Amide |

| N-Sulfonylation | Tosyl Chloride (TsCl) | Sulfonamide |

| N-Arylation | Bromobenzene (PhBr) + Pd/Cu catalyst | N-Aryl Amine |

Functionalization of the Fluorobenzyl Moiety

The 3-fluorobenzyl group offers additional opportunities for structural modification. The fluorine atom itself is generally stable, but the aromatic ring can undergo further substitution reactions.

Electrophilic Aromatic Substitution : The fluorine atom is an ortho-, para-directing deactivator. Therefore, reactions like nitration, halogenation, or Friedel-Crafts acylation would likely proceed at positions ortho or para to the fluorine atom (C2, C4, C6 of the phenyl ring), though conditions would need to be carefully controlled due to the deactivating effect.

Directed Ortho-Metalation (DoM) : The fluorine atom can act as a weak directed metalation group, allowing for lithiation at the ortho position (C2) followed by quenching with an electrophile to introduce a new substituent with high regioselectivity.

Nucleophilic Aromatic Substitution (SNAr) : While less common for fluorobenzene (B45895) itself, if additional strong electron-withdrawing groups are present on the ring, the fluorine atom could potentially be displaced by a strong nucleophile.

The introduction of fluorine and fluorinated motifs is a prevalent strategy in drug discovery to enhance metabolic stability, binding affinity, and membrane permeability. rsc.org The ability to further functionalize the existing fluorobenzyl group allows for fine-tuning of these properties.

Cross-Coupling Methodologies for Scaffold Diversification (e.g., Suzuki-Miyaura)

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and their application to azetidine scaffolds has significantly expanded the accessible chemical diversity. While direct cross-coupling on an unsubstituted 3-(3-fluorobenzyl)azetidine can be challenging, derivatization of the azetidine ring, particularly at the 1 or 3-position, opens up numerous possibilities for diversification.

One of the most widely used cross-coupling reactions is the Suzuki-Miyaura coupling, which typically involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst. nih.gov For the 3-(3-fluorobenzyl)azetidine scaffold, this could be envisioned by first introducing a leaving group, such as iodine or bromine, at a suitable position on the azetidine ring or the benzyl moiety. For instance, functionalization of the azetidine nitrogen followed by C-H activation or the use of a pre-functionalized azetidine precursor could provide a handle for Suzuki-Miyaura reactions.

Recent studies have demonstrated the utility of Suzuki-Miyaura cross-coupling for the synthesis of novel azetidine derivatives. For example, the diversification of heterocyclic amino acid derivatives has been achieved through the Suzuki-Miyaura cross-coupling of a brominated pyrazole-azetidine hybrid with various boronic acids. nih.gov This approach highlights the potential for attaching a wide range of aryl, heteroaryl, and even alkyl groups to the azetidine framework.

The table below summarizes representative conditions and outcomes for Suzuki-Miyaura cross-coupling reactions applicable to azetidine-like scaffolds, which could be adapted for 3-(3-fluorobenzyl)azetidine derivatives.

| Electrophile | Nucleophile | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Arylbenzo-1,3,2-diazaborolane | Aryl bromides | Pd(OAc)₂ / PCy₃ | Toluene/Water | Microwave | 68-76 | beilstein-journals.org |

| ortho-Bromoanilines | Benzyl, alkyl, aryl, alkenyl, and heteroaromatic boronic esters | Pd catalyst | Not specified | Not specified | Good to excellent | nih.gov |

| Heteroaryl bromides | Heteroaryl neopentyl boronic esters | Buchwald precatalyst / TMSOK | Not specified | Reflux | 81-89 | nih.gov |

Strategies for Introducing Complex Substituents

Beyond cross-coupling reactions, various strategies exist for introducing complex substituents onto the azetidine ring, enhancing molecular complexity and enabling the exploration of structure-activity relationships. These methods often involve the manipulation of functional groups on a pre-existing azetidine core or the use of multi-step synthetic sequences.

One common approach is the N-functionalization of the azetidine nitrogen. The secondary amine of 3-(3-fluorobenzyl)azetidine is a prime site for introducing a wide array of substituents through reactions such as acylation, alkylation, and reductive amination. For instance, coupling with carboxylic acids or their activated derivatives can introduce amide functionalities, which can serve as key interaction points with biological targets. google.com

Another strategy involves the functionalization at the C3 position. While the benzyl group is already present, further modifications can be envisioned. For example, if a suitable precursor is used where the C3 position bears a different functional group, such as a ketone or a leaving group, a variety of complex substituents can be introduced through nucleophilic addition or substitution reactions. The synthesis of 3-aryl-azetidines has been reported, and these can be further elaborated. mdpi.com

The concept of using strained ring systems as precursors to functionalized azetidines has also gained traction. For example, the strain-release difunctionalization of azabicyclo[1.1.0]butanes (ABBs) provides a modular entry to substituted azetidines. acs.org This approach allows for the simultaneous introduction of two different functional groups, leading to highly substituted and complex azetidine derivatives.

The table below outlines several strategies for introducing complex substituents onto azetidine scaffolds, which could be conceptually applied to derivatives of 3-(3-fluorobenzyl)azetidine.

| Strategy | Reaction Type | Functional Group Introduced | Key Features | Reference |

| N-Functionalization | Amide coupling | Amide moieties | Versatile for introducing diverse side chains. | google.com |

| C3-Functionalization | Nucleophilic addition to a C3-keto precursor | Substituted alcohols | Allows for the introduction of chiral centers. | mdpi.com |

| Strain-Release Functionalization | Ring-opening of azabicyclo[1.1.0]butanes | Two distinct substituents at N1 and C3 | Modular and provides access to highly substituted azetidines. | acs.org |

| Aza-Michael Addition | Conjugate addition of NH-heterocycles | 3-substituted 3-(acetoxymethyl)azetidines | Efficient C-N bond formation. | nih.gov |

These strategies, often used in combination, provide a powerful arsenal (B13267) for the medicinal chemist to generate libraries of diverse 3-(3-fluorobenzyl)azetidine analogs for biological screening. The ability to precisely control the placement and nature of complex substituents is paramount for the development of novel therapeutic agents based on this privileged scaffold. nih.gov

Conformational Analysis and Stereochemistry of Fluorinated Azetidine Systems

Theoretical and Experimental Conformational Studies

The conformational landscape of azetidines is typically investigated through a combination of theoretical calculations and experimental techniques. The four-membered azetidine (B1206935) ring is not planar; it adopts a puckered conformation to alleviate angular and torsional strain. The degree of this puckering and the orientation of substituents are dictated by a delicate balance of steric and electronic factors.

Theoretical approaches , such as ab initio and Density Functional Theory (DFT) calculations, are powerful tools for exploring the potential energy surface of azetidine derivatives. These methods can predict stable conformers, estimate energy barriers for conformational interconversion, and analyze the electronic interactions that govern conformational preferences. For instance, computational studies on fluorinated N-heterocycles have been crucial in identifying and quantifying the energetic contributions of phenomena like charge-dipole interactions and hyperconjugation researchgate.net.

Experimental validation of theoretical findings is often achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. Vicinal coupling constants (³J) and Nuclear Overhauser Effect (NOE) data provide through-bond and through-space information, respectively, which helps in elucidating the preferred ring pucker and the relative orientation of substituents. For fluorinated compounds, ¹⁹F NMR is particularly valuable, as the fluorine chemical shift and coupling constants (e.g., ³J(¹⁹F,¹H)) are sensitive probes of the local electronic environment and dihedral angles, offering direct insight into conformational preferences d-nb.info. Gas-phase electron diffraction has also been used to determine the ring configuration of the parent azetidine molecule rsc.org.

Influence of Fluorine Atoms on Azetidine Ring Pucker

The azetidine ring exists in a dynamic equilibrium between two puckered conformations. The puckering is defined by a dihedral angle, with a value of approximately 35-37° reported for the parent compound from electron diffraction and computational studies rsc.orgsmu.edu. The introduction of a fluorine atom can significantly alter this equilibrium.

The high electronegativity of fluorine introduces a highly polarized C-F bond. The resulting dipole moment can engage in intramolecular interactions that stabilize or destabilize certain conformations. In the case of 3-(3-Fluorobenzyl)azetidine, the fluorine atom is on a flexible side chain. However, in analogous systems where fluorine is directly on the ring, its presence can have a more direct and pronounced effect on the ring's pucker. These effects are particularly significant when the azetidine nitrogen is protonated or quaternized, leading to strong electrostatic interactions researchgate.net.

A key stereoelectronic effect observed in fluorinated N-heterocycles is the charge-dipole interaction between a polarized C-F bond and a positively charged nitrogen atom (C–F…N+). This attractive electrostatic interaction can be a dominant factor in determining the conformational preference of the molecule researchgate.net.

In protonated fluorinated piperidines, a system analogous to azetidines, this interaction leads to a strong preference for a conformation where the fluorine atom occupies an axial position, bringing it closer to the charged nitrogen center d-nb.info. This principle can be extrapolated to azetidinium systems. For a hypothetical 3-fluoroazetidinium ion, the C–F…N+ interaction would favor the conformer where the fluorine atom is pseudo-axial. While the fluorine in 3-(3-Fluorobenzyl)azetidine is not directly on the ring, under acidic conditions where the azetidine nitrogen is protonated, intramolecular conformations that bring the fluorobenzyl group in proximity to the ring could be influenced by this type of electrostatic attraction. Computational studies on model systems have quantified the stabilizing energy of such interactions.

| Compound System | Interaction | Preferred Conformation | Stabilizing Factors |

| Fluorinated Azetidinium Ion | C–F…N+ | Fluorine pseudo-axial | Charge-dipole attraction |

| Fluorinated Piperidinium Ion | C–F…N+ | Fluorine axial | Charge-dipole, hyperconjugation |

Conformational Flexibility and Rigidity of Azetidine Scaffolds

The azetidine scaffold is characterized by a significant degree of ring strain (approx. 25.4 kcal/mol), which lies between that of the highly strained aziridines and the more flexible pyrrolidines rsc.org. This inherent strain imparts a level of conformational rigidity to the four-membered ring. Unlike five- or six-membered rings that have multiple low-energy conformations, the azetidine ring has a more constrained set of puckered states.

This conformational restriction is a key feature exploited in medicinal chemistry, as it reduces the entropic penalty upon binding to a biological target nih.gov. The rigidity of the azetidine scaffold helps to pre-organize substituents into well-defined spatial orientations, which can lead to enhanced binding affinity and selectivity rsc.org.

However, the ring is not completely rigid. It undergoes rapid inversion between the two puckered forms at room temperature. The energy barrier for this ring-flipping process can be influenced by the nature and position of substituents. Bulky substituents or those that introduce specific electronic interactions can raise this barrier, leading to a more conformationally locked system. For example, cis-disubstitution at the 2- and 4-positions can create a particularly rigid platform, which has been utilized in the design of asymmetric catalysts nih.gov.

Stereochemical Considerations in Substituted Azetidines

The introduction of a substituent at the C3 position, as in 3-(3-Fluorobenzyl)azetidine, creates a stereocenter. This gives rise to the possibility of enantiomers (R and S forms), which can have vastly different biological activities. The precise control and assessment of stereochemistry are therefore critical.

When multiple stereocenters are present, diastereomers can be formed. The synthesis of substituted azetidines often yields mixtures of stereoisomers. The separation and analysis of these isomers are crucial for isolating the desired active compound.

Assessment of Purity:

Chromatographic Methods: Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using chiral stationary phases are standard methods for separating enantiomers and determining enantiomeric excess (ee). Diastereomers, having different physical properties, can often be separated by standard chromatographic techniques like flash column chromatography acs.org.

NMR Spectroscopy: In the presence of chiral shift reagents or chiral solvating agents, the NMR signals of enantiomers can be resolved, allowing for the determination of their ratio. For diastereomers, standard ¹H or ¹³C NMR is usually sufficient to distinguish between them due to their different chemical environments nih.gov.

The synthesis of enantioenriched azetidines is an active area of research, with methods often relying on chiral auxiliaries, such as tert-butanesulfinamides, or asymmetric catalysis to control the stereochemical outcome nih.govacs.org.

The three-dimensional arrangement of atoms (stereochemistry) is fundamental to a molecule's ability to interact with chiral biological macromolecules like proteins and enzymes. Since these biological targets have well-defined, three-dimensional binding sites, they can differentiate between the enantiomers of a chiral molecule.

One enantiomer of a substituted azetidine may bind with high affinity to a receptor, eliciting a desired therapeutic effect, while the other enantiomer (the distomer) may be inactive or even cause unwanted side effects. The rigid, puckered nature of the azetidine ring positions the substituent—in this case, the 3-fluorobenzyl group—in a specific region of space. The precise orientation of this group, determined by its stereochemistry (R or S), will dictate how effectively it can fit into a binding pocket and engage in key interactions (e.g., hydrophobic, hydrogen bonding, or π-stacking). Therefore, controlling the stereochemistry of 3-(3-Fluorobenzyl)azetidine is essential for optimizing its molecular interactions and achieving the intended biological activity acs.org.

Utility of 3 3 Fluorobenzyl Azetidine As a Building Block and Scaffold in Chemical Research

Role in the Synthesis of Diverse Chemical Libraries

The 3-(3-Fluorobenzyl)azetidine scaffold is a cornerstone for diversity-oriented synthesis (DOS), a strategy aimed at populating chemical space with structurally diverse molecules. nih.gov The functionalized azetidine (B1206935) ring system allows for the creation of a wide variety of fused, bridged, and spirocyclic ring systems. nih.govresearchgate.netoregonstate.edu This diversification is crucial for generating lead-like molecules for screening campaigns, particularly for complex targets such as those in the central nervous system (CNS). nih.govresearchgate.netoregonstate.edu

The synthesis of these libraries often begins with the core 3-(3-Fluorobenzyl)azetidine structure, which is then elaborated through various chemical transformations. The nitrogen atom of the azetidine ring is a common point of diversification, readily undergoing reactions such as N-alkylation or N-acylation. Further functionalization can be achieved through multi-step sequences, including strain-release reactions, to build more complex molecular architectures. researchgate.net For example, a densely functionalized azetidine core can be used to generate thousands of unique compounds through solid-phase synthesis, demonstrating the scaffold's robustness and versatility in creating large, diverse chemical libraries. nih.govresearchgate.netoregonstate.edu

| Reaction Type | Purpose | Example Transformation |

| N-Alkylation | Introduces diverse substituents on the azetidine nitrogen. | Reaction with various alkyl halides or aldehydes via reductive amination. |

| N-Acylation | Forms amide derivatives with varied properties. | Treatment with acid chlorides or activated carboxylic acids. |

| Ring-Closing Metathesis | Creates fused eight-membered ring systems. | N-alkylation with allyl bromide followed by treatment with a Grubbs catalyst. nih.gov |

| Intramolecular Cross-Coupling | Generates fused ring scaffolds like tetrahydroquinolines. | Buchwald-Hartwig cross-coupling on an appropriately substituted precursor. nih.gov |

| Spirocyclization | Accesses novel spirocyclic azetidine scaffolds. | Metalation of an aminonitrile precursor followed by reaction with an electrophile. nih.gov |

Application in Fragment-Based Design Methodologies (focus on scaffold properties and design space)

Fragment-based drug design (FBDD) has become a central paradigm in drug discovery, relying on the identification of small, low-molecular-weight fragments that bind to a biological target. enamine.net The 3-(3-Fluorobenzyl)azetidine scaffold is exceptionally well-suited for this approach due to its inherent structural properties. Azetidine provides a rigid, conformationally restricted core, which is a desirable feature in FBDD. enamine.net This rigidity reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity. enamine.net

The three-dimensional nature of the azetidine ring offers a distinct advantage over flat, aromatic systems, allowing for the exploration of deeper, more complex binding pockets. The 3-substituted pattern provides a well-defined exit vector, enabling chemists to project substituents into specific regions of a protein's active site. enamine.net The fluorobenzyl group itself contributes to the fragment's properties; the fluorine atom can engage in favorable orthogonal interactions and improve metabolic stability. The design space accessible from this scaffold is vast, allowing for systematic exploration by modifying both the azetidine nitrogen and the benzyl (B1604629) ring, creating a library of fragments with tailored physicochemical properties. digitellinc.comnih.gov

Development of Azetidine Derivatives as Chemical Probes (conceptual, non-biological target specific)

Chemical probes, often fluorescently labeled molecules, are indispensable tools for visualizing and studying biological processes. The azetidine scaffold can be incorporated into fluorophores to enhance their properties and create novel chemical probes. nih.govresearchgate.net Substituting the N,N-dimethylamine group found in many common fluorophores with an azetidine ring has been shown to significantly improve photophysical features, turning otherwise non-fluorescent heterocycles into useful fluorescent probes for use in aqueous solutions. nih.gov

The development of a conceptual chemical probe from 3-(3-Fluorobenzyl)azetidine would involve attaching a reporter group (e.g., a fluorophore) or a reactive group (e.g., for covalent labeling) to the scaffold. The azetidine nitrogen is a convenient handle for such modifications. For instance, a linker could be attached to the nitrogen, which in turn is connected to a fluorescent dye. The 3-(3-fluorobenzyl) portion would serve as the core fragment for molecular recognition, while the azetidine ring acts as a rigid spacer and solubility modulator. Such probes could be used in fluorescence imaging and other biochemical assays to study molecular interactions without being specific to a predefined biological target, serving as a platform for broader screening applications. nih.govresearchgate.net

Azetidines as Chiral Catalysts and Auxiliaries in Asymmetric Synthesis

While 3-(3-Fluorobenzyl)azetidine is achiral, the azetidine ring is a valuable component in the design of chiral ligands and organocatalysts for asymmetric synthesis. birmingham.ac.ukresearchgate.net Chiral azetidine-derived catalysts have been successfully used to control stereochemistry in a variety of chemical reactions, including Friedel-Crafts alkylations, Henry reactions, and Michael-type reactions. birmingham.ac.ukresearchgate.net

The synthesis of chiral catalysts can start from azetidine-containing precursors. For example, chiral auxiliaries based on azetidine-2,4-dicarboxylic acid have been prepared and used for asymmetric alkylations. rsc.org The constrained, four-membered ring creates a well-defined chiral environment around a metal center or as an organocatalyst, effectively directing the approach of reactants to favor the formation of one enantiomer over the other. nih.gov The development of such catalysts is an active area of research, with computational studies being used to understand the origins of selectivity and to design more effective catalysts. nih.gov The synthesis of chiral tetrasubstituted azetidines has also been achieved with high stereocontrol using copper(I)-catalyzed cycloaddition reactions, further highlighting the utility of the azetidine framework in constructing complex chiral molecules. nih.gov

Exploration of Azetidine Scaffolds as Structural Bioisosteres for other Heterocycles (focus on chemical mimicry)

Bioisosteric replacement is a key strategy in medicinal chemistry to optimize drug properties by replacing one functional group with another that has similar spatial and electronic characteristics. The azetidine ring is increasingly used as a structural bioisostere for more common five- and six-membered saturated heterocycles like pyrrolidine (B122466) and piperidine (B6355638). rsc.orgresearchgate.netresearchgate.net